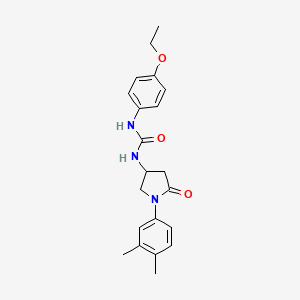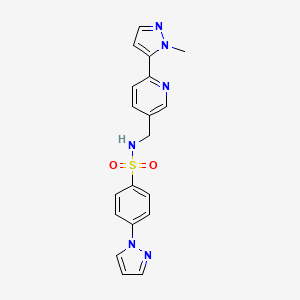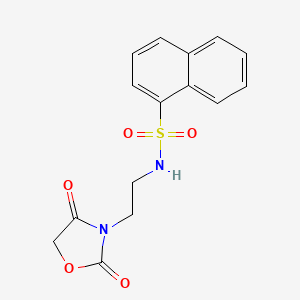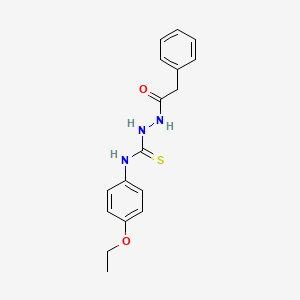![molecular formula C15H22N2O3 B2680380 1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 510723-46-3](/img/structure/B2680380.png)
1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole derivatives, like the one you’re asking about, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. These compounds are widely studied due to their presence in many important biological molecules, including certain amino acids, nucleic acids, and many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex, depending on the specific substituents attached to the imidazole ring. In general, these compounds are planar and aromatic, meaning they have a flat ring structure and exhibit special stability due to delocalized electrons .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure. For example, some imidazole derivatives are solids, while others are liquids .Aplicaciones Científicas De Investigación
Antimycotic Activity
- The synthesis and testing of a new series of (benzo[b]thienyl)methyl ethers, related to imidazole derivatives, demonstrated significant antifungal activity. This research suggests potential applications in developing new antimycotic agents (Raga et al., 1992).
Catalysis
- N-heterocyclic carbenes, closely related to imidazolyl derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. Such compounds facilitate the synthesis of esters from alcohols and vinyl acetate, showcasing their utility in organic synthesis and potential industrial applications (Grasa et al., 2002).
Molecular Encapsulation
- Research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y highlighted the use of such complexes as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This illustrates the role of imidazole-related compounds in enhancing the efficiency and reusability of catalysts in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Supramolecular Chemistry
- The design and synthesis of a novel 1-D stacking Z-type supramolecular complex, incorporating imidazole as a component, underlines the importance of such compounds in constructing advanced molecular architectures with potential applications in materials science and nanotechnology (Chen et al., 2006).
Alcohol Oxidation
- A study on the TEMPO-catalyzed efficient alcohol oxidation system demonstrated the utility of imidazole-related compounds in facilitating the oxidation of alcohols to their corresponding carbonyl compounds in an environmentally friendly manner, highlighting potential applications in green chemistry (Li & Zhang, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2,2-diethoxyethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-19-14(20-5-2)10-17-13-9-7-6-8-12(13)16-15(17)11(3)18/h6-9,11,14,18H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVOCMNCBYNEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1C(C)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)




![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)

![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)

![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine](/img/structure/B2680319.png)
![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)